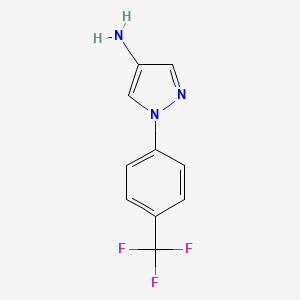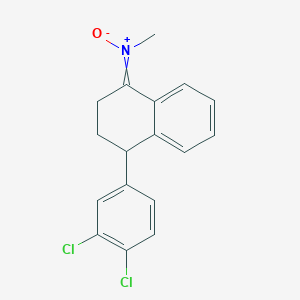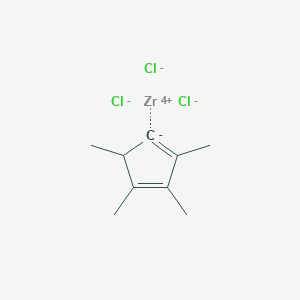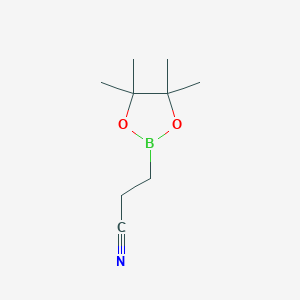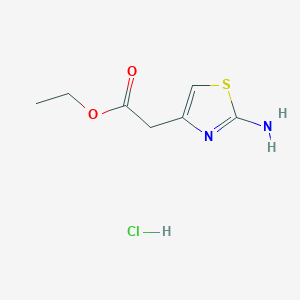
N-propyl-8-(trifluoromethoxy)quinolin-4-amine
Übersicht
Beschreibung
N-propyl-8-(trifluoromethoxy)quinolin-4-amine (N-PTQ) is an organic molecule that has been studied for its potential applications in the field of science and technology. N-PTQ belongs to the class of quinoline derivatives, which are compounds derived from the aromatic heterocyclic compound quinoline. N-PTQ has been used in a variety of scientific research applications, including as a biochemical reagent, a fluorescent indicator, and a drug delivery agent.
Wissenschaftliche Forschungsanwendungen
Anti-HIV-1 Agents
A study by Strekowski et al. (1991) involved the synthesis of various quinolin-4-amines, including derivatives similar to N-propyl-8-(trifluoromethoxy)quinolin-4-amine. Some of these compounds demonstrated anti-HIV-1 activity and low cell toxicity, suggesting potential applications in HIV-1 treatment (Strekowski et al., 1991).
Antimicrobial Agents
Research by Holla et al. (2006) on pyrazolo[3,4-d]pyrimidine derivatives, which includes structures related to N-propyl-8-(trifluoromethoxy)quinolin-4-amine, showed promising antibacterial and antifungal activities. This suggests the potential use of such compounds in developing new antimicrobial drugs (Holla et al., 2006).
Antidiabetic and Anti-inflammatory Agents
Dalavai et al. (2020) reported the synthesis of quinolinyl amino nitriles, closely related to N-propyl-8-(trifluoromethoxy)quinolin-4-amine, and their applications in antidiabetic, anti-inflammatory, and antioxidant treatments. The study highlights the diverse therapeutic potential of these compounds (Dalavai et al., 2020).
Anti-Proliferative Agents
Ghorab et al. (2014) synthesized a series of 4-aminoquinoline derivatives, which are structurally similar to N-propyl-8-(trifluoromethoxy)quinolin-4-amine. These compounds were tested for their antiproliferative activity against breast cancer cells, indicating potential applications in cancer therapy (Ghorab et al., 2014).
Catalysis in Polymerization
A study by Qiao et al. (2011) on the reaction of quinolin-8-amine with pyrrole-based ligands led to the development of aluminum and zinc complexes. These complexes showed catalytic activity in the ring-opening polymerization of ε-caprolactone, suggesting applications in polymer chemistry (Qiao et al., 2011).
Eigenschaften
IUPAC Name |
N-propyl-8-(trifluoromethoxy)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c1-2-7-17-10-6-8-18-12-9(10)4-3-5-11(12)19-13(14,15)16/h3-6,8H,2,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIFCEZWJSBVGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=CC=C(C2=NC=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-8-(trifluoromethoxy)quinolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



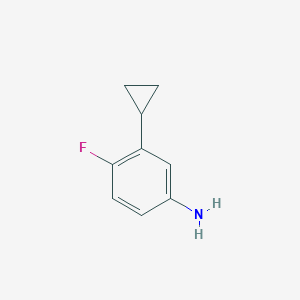
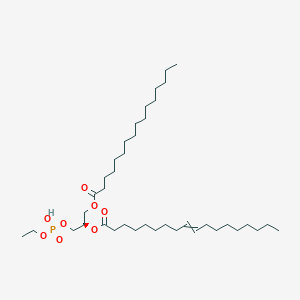


![3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol](/img/structure/B1425631.png)
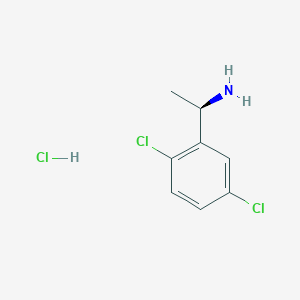
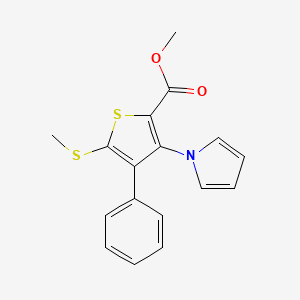
![HPTDP [S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425635.png)
